1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride
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Overview
Description
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H15N3O·3HCl and a molecular weight of 302.63 g/mol . It is commonly used as a building block in various synthetic applications, particularly in the fields of medicinal chemistry and pharmaceuticals .
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and their resulting changes require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 2-methoxypyridine with piperazine in the presence of a suitable base and catalyst . The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine compounds .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Pyridyl)piperazine
Uniqueness
1-(2-Methoxypyridin-4-yl)piperazine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFUTQCQYGHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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